molecular formula C9H14NO3P B8709985 Diethyl 2-pyridylphosphonate

Diethyl 2-pyridylphosphonate

Cat. No.: B8709985
M. Wt: 215.19 g/mol
InChI Key: ANRDLKWBUFTLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-pyridylphosphonate is an organophosphorus compound characterized by the presence of a pyridyl group attached to a phosphonate moiety. This compound has garnered significant interest due to its versatile applications in organic synthesis, particularly as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-pyridylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-pyridylphosphonic dichloride with ethanol under basic conditions. The reaction typically proceeds as follows: [ \text{2-Pyridylphosphonic dichloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-pyridylphosphonate is known to undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrosilylation: Common reagents include hydrosilanes such as trichlorosilane (HSiCl3) and aldehydes.

    Substitution Reactions: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products:

    Hydrosilylation: The major product is a silyl ether.

    Substitution Reactions: The major products are substituted phosphonates, where the pyridyl group is replaced by the nucleophile.

Scientific Research Applications

Diethyl 2-pyridylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-pyridylphosphonate involves its role as a bidentate Lewis base catalyst. It activates hydrosilanes by coordinating to the silicon atom, thereby facilitating the transfer of the hydride to the substrate. This activation is crucial for the hydrosilylation of aldehydes and other related reactions .

Comparison with Similar Compounds

  • 2-Pyridylthiophosphonate
  • 3-Pyridylphosphonate
  • 4-Pyridylphosphonate
  • Phenylphosphonate

Comparison: Diethyl 2-pyridylphosphonate is unique due to its high catalytic activity and selectivity in hydrosilylation

Properties

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

2-diethoxyphosphorylpyridine

InChI

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3

InChI Key

ANRDLKWBUFTLIB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=N1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To pyridine N-oxide (19 g; 0.2 mole) was added dimethyl sulfate (25.2 g; 0.2 mole) during 30 minutes. The reaction was completed by heating at 100° C. for two hours yielding N-methoxy pyridinium methosulfate. Diethyl sodio phosphonate was prepared by dissolving sodium (4.6 g; 0.2 mole) in a solution of diethyl phosphite (27.6 g; 0.2 mole) in dioxane (100 ml) in an argon atmosphere. The N-methoxy pyridinium quaternary was suspended in toluene by stirring while the diethyl sodio phosphonate solution was added. The reaction flask was cooled to maintain the temperature at 25°-35° C. After stirring for 11/2 hours, water (100 ml) was added and the organic product isolated by chloroform extraction. Evaporation of the chloroform extract and distillation yielded diethyl pyridine-2-phosphonate with a small amount of diethyl pyridine 4-phosphonate. Yield -- 14g (33%) bp 140°-8° C./1.5 mm. The presence of the two isomers was established by infrared absorption; 2-isomer 13.3 μ (strong, 4 adjacent hydrogen) and 4 isomer, 12.3 μ (weak, 2 adjacent hydrogen).
Quantity
4.6 g
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reactant
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27.6 g
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100 mL
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N-methoxy pyridinium
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diethyl sodio phosphonate
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100 mL
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